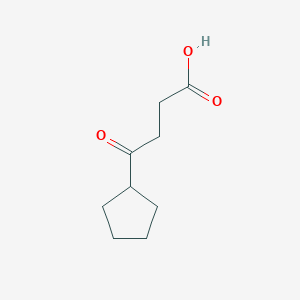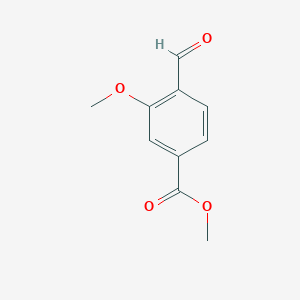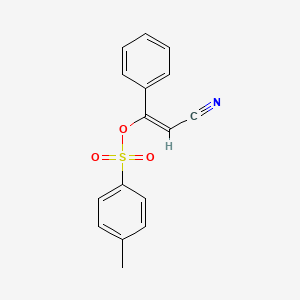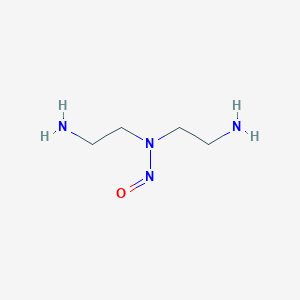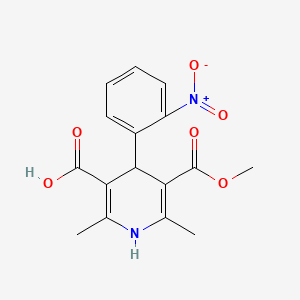
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid” is a chemical compound with the CAS Number: 306960-80-5 . It has a molecular weight of 226.54 . The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)-4-pyrimidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) . The Canonical SMILES for this compound is C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.54 g/mol . It has a topological polar surface area of 63.1 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 1 . The exact mass of the compound is 225.9756895 g/mol .
Applications De Recherche Scientifique
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
5-Pyrimidyllithium species demonstrate stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, enabling the production of corresponding 5-carboxylic acids from various pyrimidine compounds, including 2,4-dichloro- and 2,4-dibromo-6-(trifluoromethyl)pyrimidine, through processes involving halogen/metal permutation and carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Regioexhaustive Functionalization of Chloro(trifluoromethyl)pyridines
A study on the regioexhaustive functionalization of various chloro(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine, converted these compounds into different carboxylic acids. This was achieved through organometallic methods such as transmetalation-equilibration and site discriminating deprotonation (Cottet & Schlosser, 2004).
Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid
4-(Trifluoromethyl)pyrimidin-2(1H)-ones, including derivatives of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, were used to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid. These derivatives offer potential in studying various biochemical processes (Sukach et al., 2015).
Inhibitors of NF-KappaB and AP-1 Gene Expression
Research involving 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], a derivative of 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, revealed its role as an inhibitor of NF-kappaB and AP-1 transcription factors, highlighting its potential in gene expression studies (Palanki et al., 2000).
Electrochemical Reduction of Substituted Pyrimidines
Electrochemical studies on various substituted pyrimidines, including chloro-substituted variants, provided insights into the electrochemical properties of these compounds, pertinent to fields like materials science and electrochemistry (O'Reilly & Elving, 1977).
Safety and Hazards
The safety information for this compound indicates that it is hazardous . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-11-2(4(13)14)1-3(12-5)6(8,9)10/h1H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCWKOWKCBXOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid | |
CAS RN |
306960-80-5 |
Source


|
| Record name | 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
